6-Chloro-3-Fluoro-2-hydroxyquinoline
Overview
Description
6-Chloro-3-Fluoro-2-hydroxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms at the 6th and 3rd positions, respectively, and a hydroxyl group at the 2nd position on the quinoline ring. The incorporation of these substituents imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-Fluoro-2-hydroxyquinoline typically involves the cyclization of appropriate aniline derivatives. One common method includes the reaction of 4-chloroaniline with 3-fluorobenzoyl chloride under basic conditions, followed by cyclization to form the quinoline ring. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-Fluoro-2-hydroxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The fluorine atom at the 3rd position can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the quinoline ring.
Oxidation and Reduction: The hydroxyl group at the 2nd position can undergo oxidation to form quinone derivatives or reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.
Major Products Formed:
Nucleophilic Substitution: Formation of amino or thioquinoline derivatives.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.
Oxidation and Reduction: Formation of quinone or dihydroquinoline derivatives.
Scientific Research Applications
6-Chloro-3-Fluoro-2-hydroxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial and viral strains.
Mechanism of Action
The mechanism of action of 6-Chloro-3-Fluoro-2-hydroxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
6-Chloro-2-hydroxyquinoline: Lacks the fluorine atom at the 3rd position, which may result in different biological activity.
3-Fluoro-2-hydroxyquinoline: Lacks the chlorine atom at the 6th position, which can affect its chemical reactivity and biological properties.
6-Fluoro-2-hydroxyquinoline: Lacks the chlorine atom at the 6th position, which may alter its interaction with biological targets.
Uniqueness: 6-Chloro-3-Fluoro-2-hydroxyquinoline is unique due to the presence of both chlorine and fluorine atoms, which can enhance its biological activity and chemical reactivity.
Properties
IUPAC Name |
6-chloro-3-fluoro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXGOCHABDMVBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)N2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479781 | |
Record name | 6-Chloro-3-Fluoro-2-hydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834883-95-3 | |
Record name | 6-Chloro-3-Fluoro-2-hydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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